5-[[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]pyridine-2-carboxamide
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Overview
Description
5-[[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]pyridine-2-carboxamide:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. This might involve the use of continuous flow reactors and advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The indole and pyridine rings can be oxidized to form various derivatives.
Reduction: : Reduction reactions can be used to modify the functional groups, such as converting the carboxamide group to an amine.
Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole and pyridine derivatives, which can have different biological activities and applications.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: : The compound could be explored for its therapeutic potential in treating various diseases.
Industry: : It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of this compound would depend on its biological target. Generally, indole derivatives interact with various receptors and enzymes in the body, leading to biological effects. The specific molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its specific structure and potential applications. Similar compounds include other indole derivatives and pyridine-based molecules, which may have different biological activities and uses. Some examples of similar compounds are:
Indomethacin: : An anti-inflammatory drug with an indole ring.
Pyridoxine (Vitamin B6): : A pyridine-based vitamin with various biological roles.
Properties
IUPAC Name |
5-[[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c21-19(26)18-6-5-14(11-22-18)24-20(27)25-9-7-13(8-10-25)16-12-23-17-4-2-1-3-15(16)17/h1-7,11-12,23H,8-10H2,(H2,21,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJQIQSKAQOGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)NC4=CN=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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